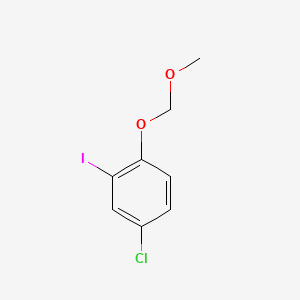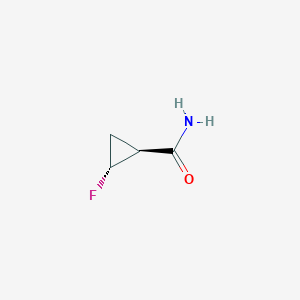![molecular formula C12H8BrN3O B14032795 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is a compound that belongs to the class of benzo[d][1,2,3]triazoles These compounds are known for their diverse biological activities and are widely used in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol typically involves the cycloaddition reaction of azides with alkynes, known as the “click” reaction. This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 6-bromo-1H-benzo[d][1,2,3]triazole and phenol derivatives. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated benzo[d][1,2,3]triazole derivatives.
Substitution: Various substituted benzo[d][1,2,3]triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site or allosteric sites. The presence of the bromo group and the phenol moiety enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol is unique due to the presence of both the bromo group and the phenol moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique therapeutic properties.
Propriétés
Formule moléculaire |
C12H8BrN3O |
|---|---|
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
3-(6-bromobenzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-8-4-5-11-12(6-8)16(15-14-11)9-2-1-3-10(17)7-9/h1-7,17H |
Clé InChI |
QRQLXHHKQIWDCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N2C3=C(C=CC(=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)




![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)


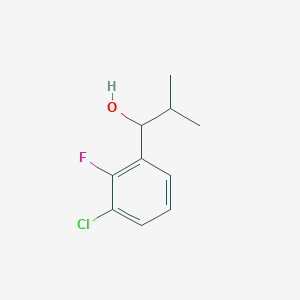
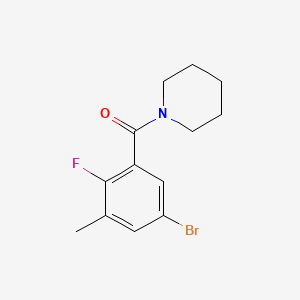
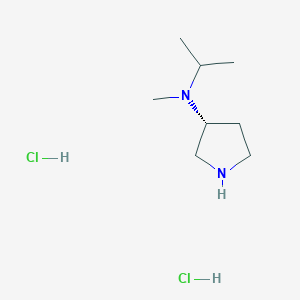
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
